Thallium(III) nitrate trihydrate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

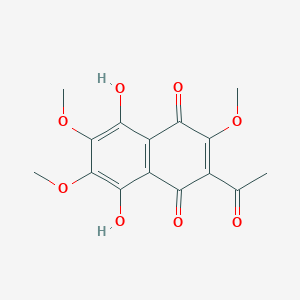

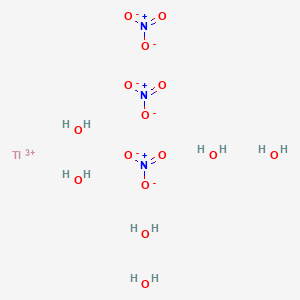

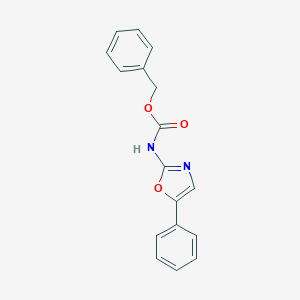

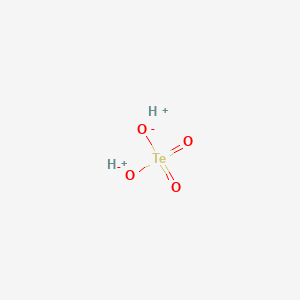

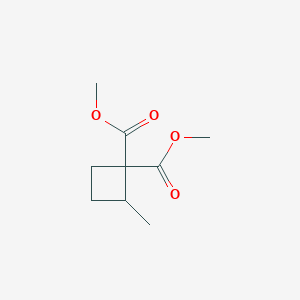

Thallium(III) nitrate trihydrate, also known as thallic nitrate, is a thallium compound with the chemical formula Tl(NO3)3·3H2O . It is a colorless and highly toxic salt . It is a strong oxidizing agent useful in organic synthesis .

Molecular Structure Analysis

The molecular structure of Thallium(III) nitrate trihydrate is represented by the formula Tl(NO3)3·3H2O . The molecular weight of this compound is 444.44 .Chemical Reactions Analysis

Thallium(III) nitrate trihydrate is a strong oxidizing agent and is useful in organic synthesis . It has been used in various transformations, such as the oxidation of methoxyl phenols to quinone acetals, alkenes to acetals, and cyclic alkenes to ring-contracted aldehydes .Physical And Chemical Properties Analysis

Thallium(III) nitrate trihydrate is a colorless solid . It has a melting point of 103 °C . It decomposes upon boiling and when dissolved in water .Applications De Recherche Scientifique

Oxidation of Styrene Derivatives

Thallium(III) nitrate trihydrate is used as a reagent for the rapid oxidation of styrene derivatives to carbonyl compounds . This application is particularly useful in organic synthesis where the conversion of styrene derivatives to carbonyl compounds is a key step in the production of various organic compounds.

Regioselective Ring Expansion

This compound is used for the regioselective ring expansion of cyclic aralkyl ketones via oxidative rearrangement . This process is important in the synthesis of larger cyclic compounds from smaller ones, and the regioselectivity ensures that the expansion occurs at the desired location on the ring.

Selective Hydrolysis of Thioacetals

Thallium(III) nitrate trihydrate is used for the selective hydrolysis of thioacetals to carbonyl compounds . This is a crucial step in many synthetic pathways, particularly in the production of pharmaceuticals and other fine chemicals.

Synthesis of 19-Norsteroids

This compound is used for a general synthetic method to 19-norsteroids . 19-Norsteroids are a class of steroids that lack a carbon atom at the 19th position, and they are used in the production of various pharmaceuticals, including contraceptives and hormone replacement therapies.

Mediation of Ring Contraction

Thallium(III) nitrate trihydrate mediates ring contraction of cyclic ketones to a series of trans-fused 10-methyl-2-decalones . This reaction is useful in the synthesis of complex organic molecules, particularly in pharmaceutical research.

Catalyst in Inorganic Reactions

As a post-transition metal salt, Thallium(III) nitrate trihydrate can act as a catalyst in various inorganic reactions . Its high reactivity and ability to donate and accept electrons make it a versatile catalyst in a wide range of chemical reactions.

Safety and Hazards

Propriétés

IUPAC Name |

thallium(3+);trinitrate;trihydrate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/3NO3.3H2O.Tl/c3*2-1(3)4;;;;/h;;;3*1H2;/q3*-1;;;;+3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPIKMRXMBJLCP-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].[N+](=O)([O-])[O-].O.O.O.[Tl+3] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H6N3O12Tl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

444.44 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thallium(III) nitrate trihydrate | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Cytidine,[5-3H]](/img/structure/B77100.png)

![methyl (3S)-5-[(1R,2R,4aS,8aS)-2-hydroxy-2,5,5,8a-tetramethyl-3,4,4a,6,7,8-hexahydro-1H-naphthalen-1-yl]-3-methylpentanoate](/img/structure/B77104.png)